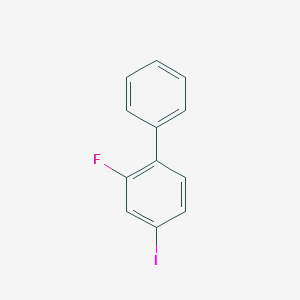

1,1'-Biphenyl, 2-fluoro-4-iodo-

Description

1,1'-Biphenyl, 2-fluoro-4-iodo- is a halogenated biphenyl compound featuring fluorine and iodine substituents at the 2- and 4-positions, respectively. Biphenyl derivatives are widely studied for their structural versatility, reactivity, and applications in pharmaceuticals, agrochemicals, and materials science. The presence of halogens, particularly fluorine and iodine, significantly influences the compound’s electronic properties, steric effects, and biological activity. Fluorine’s electronegativity enhances metabolic stability and binding affinity in drug design, while iodine’s polarizability and size make it useful in radiopharmaceuticals or as a heavy atom in crystallography .

Properties

CAS No. |

56985-88-7 |

|---|---|

Molecular Formula |

C12H8FI |

Molecular Weight |

298.09 g/mol |

IUPAC Name |

2-fluoro-4-iodo-1-phenylbenzene |

InChI |

InChI=1S/C12H8FI/c13-12-8-10(14)6-7-11(12)9-4-2-1-3-5-9/h1-8H |

InChI Key |

PPLJMXYTVISZLI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)I)F |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)I)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Halogenation Patterns

The compound is compared with structurally related halogenated biphenyls (Table 1):

Key Observations :

- Halogen Effects: Fluorine and chlorine substituents reduce electron density, enhancing oxidative stability compared to unsubstituted biphenyl.

- Synthetic Routes : Pd-catalyzed cross-coupling (e.g., Suzuki reaction) is common for fluorinated biphenyls, while iodinated derivatives may require sequential halogenation (e.g., bromo-to-iodo substitution via Finkelstein reaction) .

Thermodynamic and Spectroscopic Properties

- Thermodynamics : 4-Chloro-biphenyl exhibits a fusion entropy (ΔfusS) of 38.21 J/mol·K at 348.55 K . The iodine substituent in 2-fluoro-4-iodo-biphenyl likely increases melting point and lattice energy due to stronger van der Waals interactions.

- Spectroscopy : Fluorinated biphenyls show distinct ¹⁹F NMR shifts (e.g., 4-fluoro-biphenyl: δ ≈ -115 ppm), whereas iodine’s quadrupolar moment complicates NMR but enhances X-ray diffraction contrast .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,1'-biphenyl, 2-fluoro-4-iodo-?

- Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings) to assemble the biphenyl core. Halogenation steps introduce fluorine and iodine substituents. For example, nucleophilic aromatic substitution (NAS) using fluoride sources (e.g., KF) or electrophilic iodination (e.g., I₂ with HNO₃ as an oxidizing agent) can be applied. Precursor optimization, such as protecting/deprotecting functional groups, is critical to avoid side reactions .

Q. How is the structural characterization of 2-fluoro-4-iodo-biphenyl performed experimentally?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : and NMR to confirm substituent positions and coupling patterns.

- X-ray Crystallography : For unambiguous determination of molecular geometry (e.g., using SHELX software for refinement ).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns of iodine.

- IR Spectroscopy : Identification of functional groups (e.g., C-F and C-I stretches) .

Q. What reactivity patterns are observed in 2-fluoro-4-iodo-biphenyl derivatives?

- Methodological Answer : The iodine substituent is susceptible to further functionalization (e.g., Sonogashira coupling for alkyne introduction). Fluorine’s electron-withdrawing effect enhances electrophilic substitution at specific positions. Reactivity studies should include kinetic assays under varying conditions (temperature, catalysts) to optimize yield and selectivity .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) predict molecular geometry and electronic properties of 2-fluoro-4-iodo-biphenyl derivatives?

- Methodological Answer : DFT calculations (e.g., using Gaussian or ORCA) model bond lengths, angles, and frontier molecular orbitals (HOMO/LUMO). Basis sets like 6-31G(d) for C, H, F and LANL2DZ for iodine are recommended. Validate results against experimental X-ray or NMR data to assess accuracy .

Q. What methodologies are used in docking studies to evaluate anticancer potential of 2-fluoro-4-iodo-biphenyl derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) screens derivatives against target kinases (e.g., EGFR or VEGFR). Parameters include binding affinity (ΔG), hydrogen-bond interactions, and hydrophobic contacts. Validate predictions with kinase inhibition assays (e.g., fluorescence-based ATP competition) .

Q. How does crystallographic refinement using SHELX improve structural analysis of halogenated biphenyls?

- Methodological Answer : SHELXL refines X-ray data by optimizing anisotropic displacement parameters for heavy atoms (e.g., iodine). Twinning correction and disorder modeling are critical for halogen-rich structures. Compare R-factor convergence and residual density maps to ensure reliability .

Q. What strategies resolve contradictions in spectroscopic vs. computational data for biphenyl derivatives?

- Methodological Answer : Discrepancies (e.g., DFT-predicted vs. observed shifts) may arise from solvent effects or crystal packing. Use solvent-modeling in DFT (e.g., PCM) and compare solid-state (X-ray) vs. solution (NMR) data. Statistical tools like RMSD quantify deviations .

Q. How do structural modifications (e.g., substituent position) affect bioactivity in biphenyl derivatives?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models correlate substituent electronic/steric parameters (Hammett σ, molar refractivity) with biological endpoints (e.g., IC₅₀). Test derivatives with systematic substituent variations (e.g., replacing iodine with bromine) to isolate effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.